molecular formula C6H11N3O2S B11800067 1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine

1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine

Cat. No.: B11800067
M. Wt: 189.24 g/mol
InChI Key: XLSOAQJUIXODRC-UHFFFAOYSA-N
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Description

1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position, a methylsulfonylmethyl group at the fifth position, and an amine group at the fourth position of the pyrazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpyrazole with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the amine group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, thiols, and halides

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • 1-Methyl-3-((methylsulfonyl)methyl)-1H-pyrazol-4-amine
  • 1-Methyl-5-((ethylsulfonyl)methyl)-1H-pyrazol-4-amine
  • 1-Methyl-5-((methylsulfonyl)ethyl)-1H-pyrazol-4-amine

Comparison: 1-Methyl-5-((methylsulfonyl)methyl)-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject for further research.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

1-methyl-5-(methylsulfonylmethyl)pyrazol-4-amine

InChI

InChI=1S/C6H11N3O2S/c1-9-6(4-12(2,10)11)5(7)3-8-9/h3H,4,7H2,1-2H3

InChI Key

XLSOAQJUIXODRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)CS(=O)(=O)C

Origin of Product

United States

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